6-(Benzyloxy)quinoline
Overview
Description
6-(Benzyloxy)quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure composed of a benzene ring fused to a pyridine ring. The benzyloxy group at the 6-position of the quinoline ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction of 6-(Benzyloxy)quinoline with its targets requires further investigation.
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways
Pharmacokinetics
Quinolone agents, a class of compounds structurally similar to quinolines, are known to have good oral bioavailability and are widely distributed in the body
Result of Action
Quinoline-based compounds are known to have a variety of biological effects, including antimicrobial activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)quinoline can be achieved through several methods, including:
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Suzuki-Miyaura Coupling Reaction: : This method involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .
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Nucleophilic Substitution Reaction: : Another method involves the nucleophilic substitution of a halogenated quinoline with a benzyloxy nucleophile. This reaction is usually performed in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods such as:
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Continuous Flow Synthesis: : This method allows for the continuous production of the compound by passing reactants through a series of reactors under controlled conditions. This approach enhances the efficiency and yield of the synthesis process.
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Microwave-Assisted Synthesis: : Microwave irradiation can be used to accelerate the reaction rates and improve the yields of this compound. This method is advantageous due to its energy efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)quinoline undergoes various chemical reactions, including:
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Oxidation: : The benzyloxy group can be oxidized to form quinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
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Reduction: : The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents .
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Substitution: : The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)quinoline has a wide range of scientific research applications, including:
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Medicinal Chemistry: : It serves as a key intermediate in the synthesis of various pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory activities .
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Biological Studies: : The compound is used in biological studies to investigate its interactions with biological targets such as enzymes and receptors. It has shown potential as an inhibitor of certain enzymes involved in disease pathways .
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Material Science: : this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .
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Agrochemicals: : It is employed in the synthesis of agrochemicals such as herbicides and insecticides, contributing to improved crop protection and yield .
Comparison with Similar Compounds
6-(Benzyloxy)quinoline can be compared with other similar compounds to highlight its uniqueness:
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8-Benzyloxyquinoline: : Similar to this compound, this compound has a benzyloxy group at the 8-position of the quinoline ring. Both compounds exhibit similar biological activities, but their positional isomerism can lead to differences in their interactions with biological targets .
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6-Methoxyquinoline: : This compound has a methoxy group instead of a benzyloxy group at the 6-position. The presence of the benzyloxy group in this compound enhances its lipophilicity and potential interactions with hydrophobic biological targets .
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Quinoline-6-carboxylic acid: : This compound is an oxidation product of this compound. It lacks the benzyloxy group, which can influence its biological activity and chemical reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and electronic materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in diverse fields of study.
Properties
IUPAC Name |
6-phenylmethoxyquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNGSCMDXDEBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311593 | |
Record name | 6-(Phenylmethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108825-21-4 | |
Record name | 6-(Phenylmethoxy)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108825-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Phenylmethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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